
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, also known as MSOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSOP is a piperidine-based compound with a unique chemical structure, which makes it an attractive candidate for various researches.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound and its derivatives are frequently utilized in the synthesis of complex molecules due to their versatile chemical structures. For instance, the synthesis of spiro-substituted 1,3-oxazines showcases the application of piperidine derivatives in creating novel heterocyclic parent systems through a series of cycloadditions, hydrogenolysis, and recyclization steps, demonstrating the utility of such compounds in expanding the chemical space of heterocyclic chemistry (Fišera et al., 1994).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of piperidine, including those similar in structure to "1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-(2-methylpropanesulfonyl)piperidine," have been explored for their therapeutic potential. For example, novel piperazine-1-yl-1H-indazole derivatives have been synthesized and characterized for their importance in medicinal chemistry, with docking studies presented to understand their interaction with biological targets, underscoring the significance of piperidine derivatives in the development of new therapeutic agents (Balaraju et al., 2019).
Antimicrobial Activity
Research on the antimicrobial activities of piperidine derivatives, including the synthesis of new 1,2,4-triazole derivatives, has shown that these compounds exhibit good to moderate activities against various microorganisms. This highlights the potential of piperidine derivatives in contributing to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).
Pharmacological Exploration
Piperidine derivatives are being explored for their pharmacological properties, including as ligands at human dopamine receptors, showcasing their potential application in the treatment of neurological disorders. The discovery of compounds with significant selectivity and affinity for dopamine receptors exemplifies the role of piperidine derivatives in advancing neuroscience research and therapy (Rowley et al., 1997).
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-10(2)9-21(18,19)12-5-4-6-16(8-12)14(17)13-7-11(3)20-15-13/h7,10,12H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISAFBDORLLRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

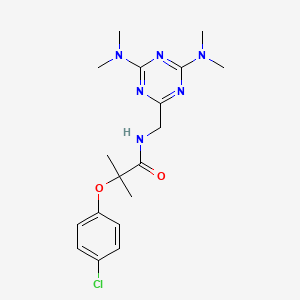

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
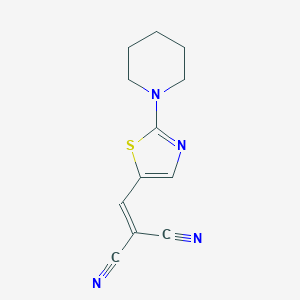
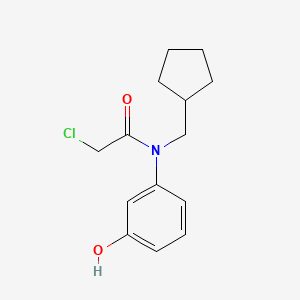


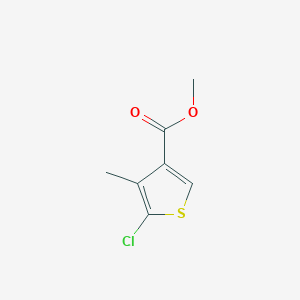
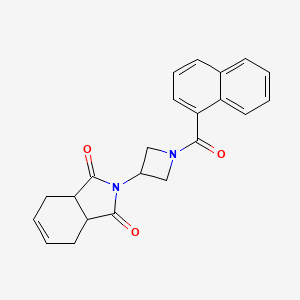
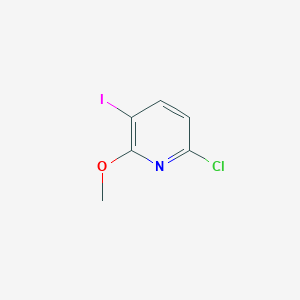
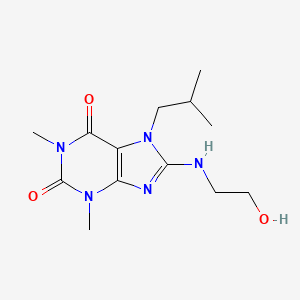
![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)